molecular formula C13H17NO5 B133184 ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate CAS No. 143583-56-6

ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B133184
CAS No.: 143583-56-6
M. Wt: 267.28 g/mol
InChI Key: RXELAUDTOWNGKR-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by its unique structure, which includes an ethyl ester, acetyl, and acetyloxy groups attached to the pyrrole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method involves the acylation of a pyrrole derivative with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds under reflux conditions, resulting in the formation of the acetylated pyrrole intermediate. This intermediate is then subjected to esterification with ethanol and a suitable acid catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester and acetyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted pyrrole derivatives

Scientific Research Applications

Ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism by which ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of acetyl and ester groups allows for potential interactions with nucleophilic sites in proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-acetyl-3-methyl-1H-pyrrole-2-carboxylate: Lacks the acetyloxy group, resulting in different reactivity and biological properties.

    Methyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

    4-Acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical behavior.

Uniqueness

This compound is unique due to the presence of both acetyl and acetyloxy groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in synthetic organic chemistry and drug development.

Biological Activity

Ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate (CAS No. 143583-56-6) is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C13H17NO5C_{13}H_{17}NO_5 with a molecular weight of approximately 267.28 g/mol. It is characterized by the presence of a pyrrole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Antimicrobial Activity

Pyrrole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Research has suggested that pyrrole-based compounds can exhibit anticancer activity. For instance, certain derivatives have been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. The specific mechanisms by which this compound exerts its effects remain to be fully elucidated but may involve the inhibition of oncogenic signaling pathways.

Antioxidant Activity

The antioxidant potential of this compound is another area of interest. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Case Studies and Experimental Results

  • Antimicrobial Efficacy : In a study assessing the antibacterial activity against Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
  • Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of this compound on HeLa cells demonstrated a dose-dependent decrease in cell viability, with IC50 values suggesting significant anticancer potential . The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
  • Antioxidant Activity Assessment : Utilizing DPPH and ABTS assays, this compound showed promising results in scavenging free radicals, with IC50 values indicating strong antioxidant capabilities .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis
AntioxidantFree radical scavenging

Properties

IUPAC Name

ethyl 4-acetyl-5-(acetyloxymethyl)-3-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-5-18-13(17)12-7(2)11(8(3)15)10(14-12)6-19-9(4)16/h14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXELAUDTOWNGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)COC(=O)C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372283
Record name Ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143583-56-6
Record name Ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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